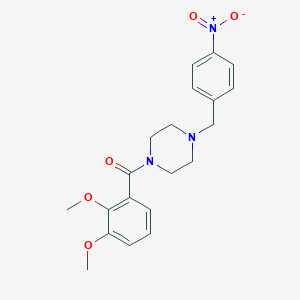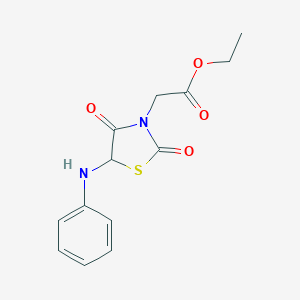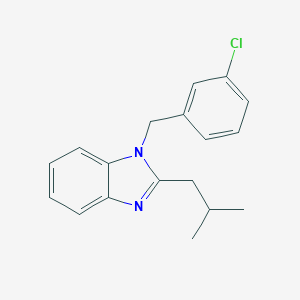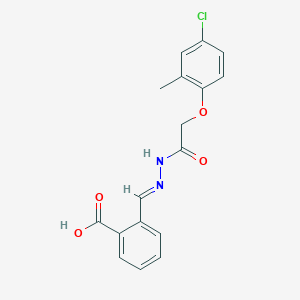
1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine (DMBNP) is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This molecule belongs to the class of piperazines and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine is not fully understood. However, it is known to interact with various cellular targets, including protein kinase C, DNA, and microtubules. 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may act as a cytotoxic agent. In addition, 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been found to inhibit the growth of bacteria and fungi, which suggests that it may act as an antimicrobial agent.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of protein kinase C. In addition, 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one of the limitations of using 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine is its toxicity. 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been shown to be cytotoxic, which means that it can kill cells. Therefore, it is important to use appropriate safety precautions when handling 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine in the lab.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine. First, further studies are needed to elucidate the mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine. This will help to better understand how 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine interacts with cellular targets and how it exerts its biological activities. Second, more studies are needed to investigate the potential therapeutic applications of 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine. This will help to determine whether 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine can be used as a treatment for cancer and other diseases. Finally, more studies are needed to investigate the safety and toxicity of 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine. This will help to determine whether 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine can be used in clinical settings.
Synthesemethoden
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine involves a series of chemical reactions. The starting materials are 2,3-dimethoxybenzoyl chloride and 4-nitrobenzylamine, which are reacted together in the presence of a base to form the intermediate product, 1-(2,3-dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine. This intermediate is then purified and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In addition, 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine has been found to be a potent inhibitor of protein kinase C, an enzyme that plays a key role in the regulation of cell growth and differentiation. This makes 1-(2,3-Dimethoxybenzoyl)-4-{4-nitrobenzyl}piperazine a promising candidate for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C20H23N3O5 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-5-3-4-17(19(18)28-2)20(24)22-12-10-21(11-13-22)14-15-6-8-16(9-7-15)23(25)26/h3-9H,10-14H2,1-2H3 |
InChI-Schlüssel |
QERLJKVVQKCVNT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)

![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)


![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)